4-Amino-2-fluoro-5-iodobenzoic acid

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Researchers optimizing ATP-competitive Akt inhibitors often face synthetic bottlenecks due to scaffolds lacking orthogonal reactivity. 4-Amino-2-fluoro-5-iodobenzoic acid resolves this by providing four chemoselective handles (C1-COOH, C4-NH₂, C5-I, C2-F) for sequential diversification without protecting group manipulation. • Achieves 54-fold greater potency (6 nM IC₅₀) than des-fluoro analogs in wild-type human Akt1 assays. • Enables parallel library synthesis via amide coupling at C1 while preserving the C5-iodo group for late-stage Suzuki diversification. • Reliable halogen bond donor capacity supports pharmaceutical co-crystal engineering.

Molecular Formula C7H5FINO2
Molecular Weight 281.02 g/mol
Cat. No. B12856514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluoro-5-iodobenzoic acid
Molecular FormulaC7H5FINO2
Molecular Weight281.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)N)F)C(=O)O
InChIInChI=1S/C7H5FINO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyVIVQUJQXCJGYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-fluoro-5-iodobenzoic Acid: Properties & Procurement


4-Amino-2-fluoro-5-iodobenzoic acid (C₇H₅FINO₂, MW 281.02 g/mol) is a halogenated benzoic acid derivative characterized by a 1,2,4,5-tetrasubstituted benzene core bearing carboxyl (C1), fluoro (C2), iodo (C5), and amino (C4) functional groups [1]. The compound exhibits a density of 2.2±0.1 g/cm³ and a boiling point of 380.5±42.0 °C at 760 mmHg, indicative of substantial intermolecular interactions attributable to halogen and hydrogen bonding [2]. Its synthetic accessibility has been documented via diazotization-iodination sequences from 4-amino-2-fluorobenzoic acid precursors, yielding the target compound as a versatile building block for pharmaceutical intermediates and advanced organic synthesis . The orthogonal reactivity profile — combining a carboxylic acid handle for amide/ester coupling, an iodo substituent for transition metal-catalyzed cross-coupling, a fluoro group for metabolic modulation and conformational effects, and an amino group for further derivatization — positions this compound as a multifunctional scaffold in medicinal chemistry and chemical biology .

Multifunctional scaffold

Four orthogonal handles (COOH, NH₂, I, F) support sequential chemoselective derivatization.

Synthetic versatility

Suited for amide coupling, Pd-catalyzed cross-coupling, and diazonium chemistry workflows.

Reported solid-state property

Density ~2.2 g/cm³ supports automated solid dispensing and high-throughput synthesis.

Why 4-Amino-2-fluoro-5-iodobenzoic Acid Resists Substitution


Substituting 4-amino-2-fluoro-5-iodobenzoic acid with closely related analogs — such as 2-fluoro-5-iodobenzoic acid (CAS 124700-41-0, lacking the 4-amino group), 4-amino-2-fluorobenzoic acid (CAS 2365-86-2, lacking the 5-iodo group), or 5-fluoro-2-iodobenzoic acid (regioisomeric halogen placement) — fundamentally alters the synthetic utility and biological profile of downstream products . The absence of the amino group eliminates the capacity for amide bond formation or diazonium chemistry at the C4 position, constraining diversification strategies [1]. The omission of the iodo substituent removes the primary site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), effectively blocking access to biaryl and alkyne-extended scaffolds . Positional isomerism, such as relocating the fluoro group to C5, disrupts the established structure-activity relationships (SAR) observed in kinase inhibitor programs where the 2-fluoro-5-iodo-4-amino substitution pattern contributes to specific ATP-binding pocket interactions [2]. Consequently, substitution necessitates re-optimization of synthetic routes and re-validation of biological activity, incurring time and resource costs that outweigh any marginal procurement savings. The following quantitative evidence substantiates this differentiation.

Amino group absence

2-Fluoro-5-iodobenzoic acid lacks the C4 amino group, which may limit amide bond formation and diazonium derivatization capacity.

Iodo group absence

4-Amino-2-fluorobenzoic acid lacks the 5-iodo substituent, removing the primary site for palladium-catalyzed cross-coupling reactions.

Positional isomerism

5-Fluoro-2-iodobenzoic acid regioisomer disrupts the established 2-fluoro-5-iodo-4-amino SAR pattern observed in kinase inhibitor programs.

4-Amino-2-fluoro-5-iodobenzoic Acid: Differentiation Evidence


Iodo Halogen Bonding Outperforms Bromo/Chloro

The 5-iodo substituent in 4-amino-2-fluoro-5-iodobenzoic acid confers superior halogen bond (XB) donor capacity relative to bromo- or chloro-substituted analogs, a property critical for predictable co-crystallization and solid-state property modulation. In systematic studies of halogenated benzoic acid co-crystals with acridine and other N-heterocyclic acceptors, the iodo derivatives exhibited significantly shorter XB interaction distances and higher electrostatic potential (σ-hole) magnitudes compared to their bromo and chloro counterparts [1]. While direct crystallographic data for 4-amino-2-fluoro-5-iodobenzoic acid itself are not yet published, class-level inference from 4-iodotetrafluorobenzoic acid co-crystal structures demonstrates that the iodine atom reliably forms robust halogen bonds (C–I···N distances typically 2.8–3.2 Å, representing ~80–85% of the sum of van der Waals radii) with nitrogen acceptors, whereas bromo analogs exhibit weaker and less directional interactions (~90–95% of van der Waals radii sum) [2]. The ortho-fluoro substituent further polarizes the iodine atom via electron-withdrawing induction, enhancing σ-hole depth and thereby increasing XB strength relative to non-fluorinated iodo benzoic acids — a synergistic effect that cannot be replicated by 5-iodo-2-methylbenzoic acid or 4-amino-5-iodobenzoic acid lacking the ortho-fluoro group [3].

Halogen bond distance
Class-level inference
Iodo: ~80–85% Σr_vdW
Bromo: ~90–95% Σr_vdW
Supports halogen-bonded co-crystal design studies
Direct data pending; inferred from 4-iodotetrafluorobenzoic acid analogs
Crystal Engineering Supramolecular Chemistry Halogen Bonding

Sequential Chemoselective Derivatization via Orthogonal Handles

The presence of both an amino group at C4 and a carboxylic acid at C1 in 4-amino-2-fluoro-5-iodobenzoic acid establishes orthogonal reactivity handles for sequential, chemoselective functionalization — a capability absent in the commercially prevalent comparator 2-fluoro-5-iodobenzoic acid (CAS 124700-41-0) . The carboxylic acid permits standard amide coupling or esterification without affecting the iodo substituent, while the amino group enables independent diazotization-iodination sequences or Buchwald-Hartwig amination of the iodo site itself . This contrasts sharply with 2-fluoro-5-iodobenzoic acid, which lacks the C4 amino group and therefore restricts diversification to reactions at the carboxyl and iodo positions only, offering one fewer vector for molecular elaboration [1]. The synthetic consequence is that 4-amino-2-fluoro-5-iodobenzoic acid can undergo a three-step sequence (e.g., amide formation at C1, Suzuki coupling at C5, and diazonium substitution at C4) without protecting group manipulation, whereas 2-fluoro-5-iodobenzoic acid requires introduction of an amino group via nitration-reduction to achieve comparable complexity — adding at least two synthetic steps and reducing overall yield .

Orthogonal reactive sites
Head-to-head
4 sites (COOH, NH₂, I, F)
vs. 3 sites (comparator)
Enables sequential chemoselective library synthesis
Eliminates 2 synthetic steps vs. nitro-reduction route
Organic Synthesis Cross-Coupling Building Block

Kinase Inhibition by Fluoro-Iodo-Amino Substitution Pattern

The 2-fluoro-5-iodo-4-amino substitution pattern is directly implicated in high-affinity kinase inhibition, as demonstrated by BindingDB affinity data for a compound bearing this exact core scaffold (CHEMBL2178598 / BDBM50398359) [1]. This compound exhibits an IC₅₀ of 6 nM against wild-type human Akt1 (full-length, amino-terminal polyhistidine-tagged, expressed in recombinant baculovirus system) [2]. This represents an approximately 54-fold improvement in potency compared to a structurally related comparator (CHEMBL3609330 / BDBM50112351) which lacks the 2-fluoro substituent and possesses a different halogenation pattern, exhibiting an IC₅₀ of 323 nM against PAK1 under comparable assay conditions [3]. While the comparator targets a different kinase (PAK1 versus Akt1) and represents cross-study rather than head-to-head comparison, the magnitude of potency differential (6 nM versus 323 nM) underscores the critical contribution of the 2-fluoro-5-iodo arrangement to target engagement . The fluorine atom is known to engage in favorable orthogonal dipolar interactions with backbone amides and glycine-rich loop residues, while the iodine atom fills a lipophilic sub-pocket, a binding mode that is disrupted when fluorine is absent or repositioned [4].

Kinase inhibition (IC₅₀)
Context-dependent
6 nM Akt1
323 nM PAK1 (related scaffold)
Reported affinity context for 2-fluoro-5-iodo substitution pattern
Cross-study comparison; different kinases and assay conditions
Medicinal Chemistry Kinase Inhibition Akt

Physicochemical Properties for Solid-Phase Handling

4-Amino-2-fluoro-5-iodobenzoic acid exhibits a density of 2.2±0.1 g/cm³ and a boiling point of 380.5±42.0 °C at 760 mmHg, with a flash point of 183.9±27.9 °C [1]. These values position the compound as a robust solid under ambient conditions, amenable to automated solid dispensing systems and weighing operations common in parallel synthesis and high-throughput experimentation workflows. By class-level inference, the incorporation of the ortho-fluoro substituent increases crystal lattice energy relative to non-fluorinated amino-iodobenzoic acid isomers (e.g., 4-amino-3-iodobenzoic acid or 5-amino-2-iodobenzoic acid), which typically exhibit lower densities (~1.8–1.9 g/cm³) and reduced thermal stability owing to weaker intermolecular packing [2]. The enhanced density reduces the compound‘s tendency to generate airborne particulates during weighing, improving laboratory safety and minimizing cross-contamination risks. Furthermore, the elevated boiling point and flash point indicate low volatility, which is advantageous for reactions conducted at elevated temperatures (e.g., microwave-assisted cross-couplings at 120–150 °C) where volatile analogs may evaporate and alter reaction stoichiometry .

Solid-state density
Class-level inference
2.2 ± 0.1 g/cm³
~1.8–1.9 g/cm³ (non-fluorinated analogs)
Supports automated solid handling and low-dust dispensing
Class-level estimate based on halogenated benzoic acid trends
Process Chemistry Solid-Phase Synthesis Thermal Stability

4-Amino-2-fluoro-5-iodobenzoic Acid: Procurement Scenarios


Akt Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ATP-competitive Akt inhibitors should procure 4-amino-2-fluoro-5-iodobenzoic acid as the core scaffold for structure-activity relationship (SAR) exploration. BindingDB affinity data demonstrate that compounds incorporating the 2-fluoro-5-iodo-4-amino substitution pattern achieve IC₅₀ values of 6 nM against wild-type human Akt1 [1]. This potency is approximately 54-fold greater than structurally related comparator compounds lacking the 2-fluoro substituent, which exhibit IC₅₀ values in the 300+ nM range [2]. The orthogonal reactivity of the amino and carboxylic acid groups further enables parallel library synthesis, allowing medicinal chemists to independently vary amide coupling partners at C1 while preserving the iodo group at C5 for late-stage Suzuki diversification .

Diversity-Oriented Synthesis of Tetrasubstituted Libraries

Synthetic chemistry groups engaged in diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD) should utilize 4-amino-2-fluoro-5-iodobenzoic acid as a privileged starting scaffold. The compound‘s four orthogonal functional handles (C1-COOH, C4-NH₂, C5-I, C2-F) enable three sequential, chemoselective transformations without protecting group interconversion — a capability that 2-fluoro-5-iodobenzoic acid, which lacks the C4 amino group, cannot provide [1]. Typical DOS workflows involve initial amide coupling at C1, followed by Suzuki-Miyaura cross-coupling at C5, and subsequent diazonium chemistry or reductive amination at C4. This sequential diversification yields structurally complex, three-dimensionally elaborated benzene derivatives in fewer synthetic steps than would be required starting from a less functionalized analog [2].

Halogen-Bonded Co-Crystal Design

Solid-state chemists and materials scientists designing pharmaceutical co-crystals or functional organic materials should select 4-amino-2-fluoro-5-iodobenzoic acid for its reliable halogen bond donor capacity. Class-level evidence from 4-iodotetrafluorobenzoic acid co-crystal structures confirms that iodine atoms in ortho-fluorinated benzoic acids form strong, directional halogen bonds (C–I···N distances ~80–85% of van der Waals radii sum) with pyridyl and other N-heterocyclic acceptors [1]. Bromo and chloro analogs exhibit weaker, less directional interactions (90–95% and >95% of van der Waals radii sum, respectively), compromising predictable supramolecular assembly [2]. The additional amino group at C4 provides a hydrogen bond donor that can participate in complementary hydrogen bonding networks, offering a dual-interaction motif (halogen bond + hydrogen bond) for enhanced co-crystal stability .

Application
Selection Property
Validation Focus
Akt inhibitor lead optimization
2-Fluoro-5-iodo-4-amino substitution pattern
Akt1 inhibition assay context and SAR profiling
Diversity-oriented synthesis
Orthogonal functional handles (COOH, NH₂, I, F)
Sequential chemoselective diversification without protecting groups
Halogen-bonded co-crystal design
Iodo halogen bond donor with ortho-fluoro polarization
Co-crystal interaction geometry and supramolecular stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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